

# Application Note: Gas Chromatography Analysis of Fenoxaprop-p-ethyl in Water Samples

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## Compound of Interest

Compound Name: *Fenoxaprop*

Cat. No.: *B166891*

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## Introduction

**Fenoxaprop-p-ethyl** is a selective, post-emergence herbicide from the aryloxyphenoxypropionate family, widely used for the control of annual and perennial grasses in various broad-leaved crops.<sup>[1]</sup> Its mode of action involves the inhibition of acetyl-CoA carboxylase, a critical enzyme in fatty acid biosynthesis.<sup>[1]</sup> Due to its application in agriculture, there is a potential for residues to contaminate surface and groundwater through runoff and leaching, necessitating sensitive and reliable analytical methods for its monitoring in aqueous matrices to ensure environmental safety and compliance with regulatory limits.

This application note details a robust and validated method for the quantitative determination of **Fenoxaprop-p-ethyl** in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) for trace-level detection and Liquid-Liquid Extraction (LLE) for higher concentration screening.

## Principle of the Method

The analytical workflow is based on the extraction and concentration of **Fenoxaprop-p-ethyl** from water samples, followed by separation, identification, and quantification using GC-MS. The gas chromatograph separates the analyte from other matrix components based on its volatility and interaction with a capillary column. The mass spectrometer then fragments the eluted analyte and detects specific ions, providing a high degree of selectivity and sensitivity.

Quantification is achieved by comparing the response of the target analyte in the sample to that of a known concentration in a standard solution.

## Apparatus and Reagents

- Apparatus:
  - Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
  - Autosampler
  - Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, 500 mg)
  - Liquid-Liquid Extraction glassware (separatory funnels)
  - Nitrogen evaporator
  - Vortex mixer
  - Analytical balance
  - pH meter
  - Glass vials with PTFE-lined caps
- Reagents:
  - **Fenoxaprop-p-ethyl** analytical standard ( $\geq 98\%$  purity)
  - Pesticide residue grade solvents: Dichloromethane, Ethyl Acetate, Acetone, n-Hexane, Methanol
  - Reagent-grade water (HPLC or Milli-Q)
  - Anhydrous Sodium Sulfate
  - Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
  - Helium (carrier gas, 99.999% purity)

# Experimental Protocols

## Standard Solution Preparation

Prepare a stock solution of **Fenoxaprop-p-ethyl** (e.g., 100 µg/mL) in a suitable solvent like acetone or ethyl acetate.[\[2\]](#) From this stock, prepare a series of working standard solutions through serial dilution in n-hexane or ethyl acetate to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

## Sample Preparation

The choice between SPE and LLE depends on the expected concentration of the analyte and the required detection limits. SPE is generally preferred for its higher concentration factor and cleaner extracts, making it suitable for trace residue analysis.

This protocol is ideal for achieving low limits of detection. The use of graphitized carbon black or C18 cartridges is effective for trapping aryloxyphenoxypropionic herbicides from water.[\[3\]](#)[\[4\]](#)

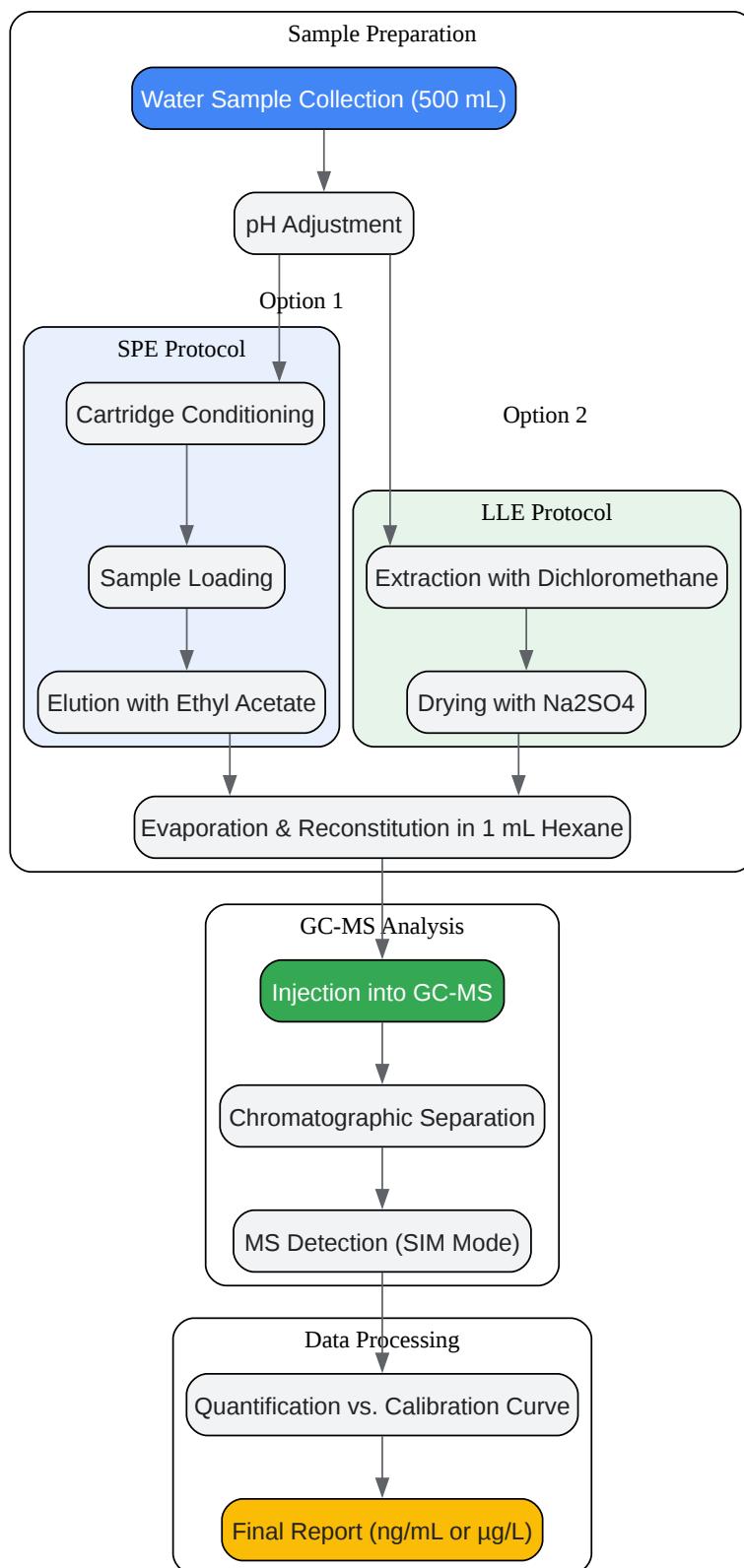
- **Sample Pre-treatment:** Collect a 500 mL water sample. Adjust the pH to ~3-4 with HCl. This step ensures that the analyte is in a neutral form, promoting its retention on a non-polar sorbent like C18.
- **Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of reagent water (pH ~3-4). Do not allow the cartridge to go dry.
- **Sample Loading:** Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Washing:** After loading, wash the cartridge with 5 mL of reagent water to remove any polar interferences.
- **Drying:** Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
- **Elution:** Elute the trapped **Fenoxaprop-p-ethyl** with 2 x 4 mL of ethyl acetate into a collection tube.

- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

LLE is a classic and effective technique, particularly for samples where analyte concentrations are expected to be higher.[\[5\]](#)

- Sample Pre-treatment: Measure 250 mL of the water sample into a 500 mL separatory funnel. Adjust the pH to ~7.
- Extraction: Add 30 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate.
- Collect Organic Layer: Drain the lower organic layer (dichloromethane) into a flask.
- Repeat Extraction: Repeat the extraction process two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.
- Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
- Concentration: Evaporate the solvent to approximately 1 mL using a nitrogen evaporator. Transfer the final extract to a GC vial for analysis.

## Analytical Workflow Diagram

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Caption: Workflow for **Fenoxaprop-p-ethyl** analysis.

## GC-MS Analysis

The GC-MS parameters should be optimized for the specific instrument in use. The following conditions serve as a robust starting point for the analysis of **Fenoxaprop-p-ethyl**.

Parameter	Condition
Gas Chromatograph	
GC Column	30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., HP-5MS, DB-5MS or equivalent)
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Injection Mode	Splitless, 1 µL injection volume
Injector Temperature	250°C <sup>[5]</sup>
Oven Program	Initial 80°C for 1 min, ramp at 20°C/min to 200°C, then ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	230°C
Quadrupole Temp.	150°C <sup>[5]</sup>
Acquisition Mode	Selected Ion Monitoring (SIM)
Ions Monitored (m/z)	Quantifier: 288.0, Qualifiers: 361.0 (M+), 334.0 <sup>[2][6]</sup>

### Rationale for Parameter Selection:

- Column: A mid-polarity column like a 5% phenyl-methylpolysiloxane (HP-5MS) provides excellent separation for a wide range of pesticides, including aryloxyphenoxypropionates.

- Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, which is critical for achieving low detection limits.[5]
- Temperature Program: The oven temperature program is designed to first separate volatile components at lower temperatures before ramping up to elute the semi-volatile **Fenoxaprop-p-ethyl** in a reasonable time frame with good peak shape.
- SIM Mode: Operating in SIM mode significantly enhances sensitivity and selectivity compared to full-scan mode by monitoring only the characteristic ions of the target analyte. The selected ions (m/z 288, 361, 334) are based on the published mass spectrum of **Fenoxaprop-p-ethyl** and represent stable fragments and the molecular ion, providing confident identification.[2][6]

## Method Validation and Performance

The method was validated according to established guidelines to assess its performance.[6] Key parameters are summarized below.

Validation Parameter	Performance Metric
Linearity	1 - 100 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.998
Limit of Detection (LOD)	0.03 $\mu$ g/L[7]
Limit of Quantification (LOQ)	0.1 $\mu$ g/L[7]
Accuracy (Recovery)	84 - 97% (spiked at 10 and 50 ng/mL)[7]
Precision (RSD)	< 10%

- Linearity: A calibration curve was established by plotting the peak area against the concentration of the standards. The linear range was found to be excellent across the tested concentrations.
- LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from the analysis of low-level spiked samples.

- Accuracy and Precision: Accuracy was evaluated through recovery studies on spiked blank water samples at different concentration levels. Precision was determined by calculating the relative standard deviation (RSD) of replicate analyses. The results indicate high accuracy and good repeatability.

## Conclusion

This application note presents a reliable and sensitive GC-MS method for the determination of **Fenoxaprop-p-ethyl** in water samples. The inclusion of both Solid-Phase Extraction and Liquid-Liquid Extraction protocols provides flexibility for different laboratory needs and sample types. The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it suitable for routine environmental monitoring of this herbicide. The high selectivity of the MS detector in SIM mode ensures confident identification and quantification even in the presence of complex sample matrices.

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